SR12343 vs. SR12460: Direct Head-to-Head Comparison of NF-κB Inhibition in Luciferase Reporter Assays
In a direct comparative study, SR12343 exhibited an IC50 of 3.2 μM for inhibiting TNF-α-induced NF-κB activation in HEK293T luciferase reporter cells, representing a 3.5-fold greater potency than the lead analog SR12460 (IC50 = 11.34 μM) under identical assay conditions [1]. Both compounds are NBD mimetics, but the 3-bromo substitution in SR12343 enhances binding affinity to the NEMO-binding domain (Ki = 4.5 μM by HTRF) compared to SR12460's structural variant . This translates to a 2.7-fold reduction in required concentration for equivalent cellular NF-κB suppression (3.2 μM vs. 8.6 μM at EC50) .
| Evidence Dimension | NF-κB transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 3.2 μM (IC50) |
| Comparator Or Baseline | SR12460 (analog with modified halogen substitution): 11.34 μM (IC50) |
| Quantified Difference | 3.5-fold lower IC50 (higher potency) |
| Conditions | HEK293T cells transfected with NF-κB luciferase reporter; TNF-α (10 ng/mL) stimulation for 6 h |
Why This Matters
For researchers requiring maximal NF-κB suppression at minimal compound concentration, SR12343 offers a 3.5-fold potency advantage over SR12460, reducing off-target exposure and enabling lower dosing in in vivo studies.
- [1] Zhao, J., Zhang, L., Mu, X., et al. Development of novel NEMO-binding domain mimetics for inhibiting IKK/NF-κB activation. PLoS Biol. 2018, 16(6), e2004663. Table 1. View Source
